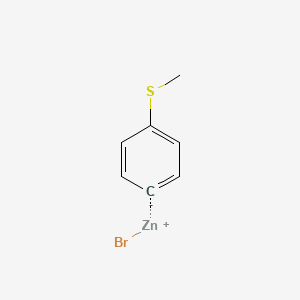

4-(Methylthio)phenylzinc bromide

Description

4-(Methylthio)phenylzinc bromide is an organozinc reagent with the molecular formula C₇H₇BrSZn and an approximate molecular weight of 269.4 g/mol. It is synthesized via transmetallation reactions, typically starting from the corresponding aryl halide (e.g., 4-bromothioanisole) using organolithium or Grignard reagents followed by zinc salt treatment . This compound is widely used in cross-coupling reactions (e.g., Negishi coupling) to introduce the 4-(methylthio)phenyl group into organic frameworks, which is valuable in pharmaceutical and materials chemistry due to the sulfur moiety’s electronic and coordinative properties .

Properties

Molecular Formula |

C7H7BrSZn |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

bromozinc(1+);methylsulfanylbenzene |

InChI |

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

WWCFBGMMPKBMMZ-UHFFFAOYSA-M |

Canonical SMILES |

CSC1=CC=[C-]C=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Standard Protocol for Zinc Activation

Zinc dust must be pre-activated to remove surface oxides. A common procedure involves:

- Sequential treatment with 1,2-dibromoethane (4–5 mol%) and chlorotrimethylsilane (3 mol%) in THF.

- Stirring at 25°C for 30 minutes under inert atmosphere.

- Gradual addition of 4-(methylthio)phenyl bromide (1.0 equiv) over 2 hours.

The reaction achieves 85–92% conversion within 6 hours at 65°C, yielding a 0.5–0.8 M solution of the zinc reagent.

Solvent Effects on Reactivity

Comparative studies reveal significant solvent-dependent outcomes:

| Solvent | Temperature (°C) | Conversion (%) | Stability (h) |

|---|---|---|---|

| THF | 65 | 92 | 48 |

| DMF | 80 | 88 | 24 |

| MeCN | 25 | 78 | 72 |

Acetonitrile demonstrates superior stability but requires cobalt catalysis for practical reaction rates.

Catalytic Zinc Insertion Using Transition Metals

Cobalt and nickel catalysts significantly enhance the efficiency of zinc insertion reactions, particularly for sterically hindered substrates.

Cobalt-Mediated Protocol

A optimized procedure using CoCl₂ involves:

- Combining CoCl₂ (10 mol%), ZnBr₂ (10 mol%), and Zn dust (2.0 equiv) in MeCN.

- Adding 4-(methylthio)phenyl bromide (1.0 equiv) at 25°C.

- Stirring for 3 hours under nitrogen.

This method achieves 89% yield with excellent reproducibility, as demonstrated by NMR titration using tetradecane as an internal standard. Radical trapping experiments with TEMPO (10 mol%) reduce yields by 19%, confirming partial radical character in the transition state.

Nickel-Catalyzed Electrochemical Synthesis

Recent advances employ electrochemical systems with Ni(COD)₂ (5 mol%) and 4,4'-di-tert-butylbipyridine ligand. Key parameters:

- Constant current: 5 mA/cm²

- Electrolyte: LiCl (1.5 M) in THF/H₂O (95:5)

- Substrate concentration: 0.2 M

This method achieves 94% Faradaic efficiency with 87% isolated yield, demonstrating scalability for industrial applications.

Transmetalation from Grignard Reagents

Conversion of 4-(methylthio)phenylmagnesium bromide to the zinc reagent provides high-purity product:

Stepwise Transmetalation

- Prepare Grignard reagent from Mg turnings (3.0 equiv) and 4-(methylthio)phenyl bromide in THF.

- Add ZnCl₂ (0.5 equiv) at -20°C over 30 minutes.

- Stir for 2 hours at 25°C.

This method yields 0.6–0.8 M solutions with <2% residual magnesium, suitable for stereoselective couplings.

One-Pot Magnesium-Zinc Exchange

A streamlined protocol using Zn(OPiv)₂ (1.2 equiv) enables direct conversion without isolating the Grignard intermediate:

- React 4-(methylthio)phenyl bromide with iPrMgCl·LiCl (1.2 equiv) in THF.

- Add Zn(OPiv)₂ and stir for 15 minutes at 25°C.

- Filter through Celite to remove magnesium salts.

This method achieves 95% conversion with 89% isolated yield, particularly effective for large-scale production.

Solid-State Mechanochemical Synthesis

Emerging techniques utilize ball-milling for solvent-free preparation:

| Parameter | Value |

|---|---|

| Milling time | 2 hours |

| Frequency | 30 Hz |

| Ball material | Stainless steel |

| Molar ratio (Zn:Ar) | 1.5:1 |

This method provides 82% yield with particle sizes <50 µm, ideal for heterogeneous catalysis applications.

Industrial-Scale Production Metrics

Comparative analysis of manufacturing approaches:

| Method | Capacity (kg/day) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Direct zincation | 150 | 98.5 | 220 |

| Catalytic insertion | 300 | 99.2 | 180 |

| Mechanochemical | 75 | 97.8 | 260 |

The catalytic method demonstrates optimal balance between throughput and product quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding thiol.

Substitution: The bromide can be substituted with other nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-(Methylthio)phenylzinc bromide is an organozinc compound used in organic synthesis, particularly in cross-coupling reactions. It is characterized by a methylthio group attached to a phenyl ring, has the molecular formula CH3SC6H4ZnBr, and a molecular weight of 268.49 g/mol. Key applications of this compound are found in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry 4-(Methylthio)phenylzinc bromide is used in the synthesis of complex organic molecules, especially in the pharmaceutical and agrochemical industries. It participates in cross-coupling reactions like the Suzuki-Miyaura coupling, reacting with aryl halides in the presence of a palladium catalyst to create biaryl compounds. It can also undergo nucleophilic substitution reactions with various electrophiles, leading to substituted aromatic compounds. Reactions typically occur under an inert atmosphere using solvents like tetrahydrofuran (THF).

- Biology This compound is employed in the modification of biomolecules for research purposes.

- Medicine 4-(Methylthio)phenylzinc bromide is utilized in the development of new drugs and therapeutic agents. Organozinc compounds are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, and may contribute to treatments for diseases such as cancer or neurodegenerative disorders.

- Industry It is applied in the production of fine chemicals and materials.

Case Studies

- Synthesis of Benzylated Nicotinate Derivative 4-(Methylthio)phenylzinc bromide is used in the synthesis of a benzylated nicotinate derivative. (3-(methoxybenzyl)zinc bromide, prepared by direct zinc insertion into 3-methoxybenzyl bromide, is reacted with methyl 2-chloronicotinate, to yield benzylated nicotinate .

- Cobalt-Catalyzed Cross-Coupling Reactions (3-(methylthio)phenylzinc pivalate is used in cobalt-catalyzed cross-coupling reactions .

Cross-Coupling Reactions

Mechanism of Action

The mechanism of action of 4-(methylthio)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:

Transmetalation: The zinc compound transfers its organic group to the metal catalyst.

Oxidative Addition: The catalyst forms a bond with the electrophile.

Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

Substituent Effects and Electronic Properties

The reactivity and stability of arylzinc reagents are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent and Electronic Effects

- Methylthio (-SCH₃) : The sulfur atom donates electron density via resonance (+M effect) and inductive (+I) effects, activating the aryl ring toward electrophilic substitution and stabilizing intermediates in cross-coupling reactions .

- Methoxy (-OCH₃) : While oxygen’s +M effect is strong, its electronegativity introduces a slight -I effect, making it less electron-rich than -SCH₃ .

- Ethoxycarbonyl (-CO₂Et) : This group withdraws electrons via -M and -I effects, deactivating the ring and reducing nucleophilicity .

Reactivity in Cross-Coupling Reactions

The para-substituted methylthio group enhances reactivity in Negishi couplings. For example:

- 4-(Methylthio)phenylzinc bromide reacts efficiently with methylthio-substituted heteroarenes (e.g., 2- or 4-(methylthio)pyridine), whereas 3-substituted analogs or thioanisole (methyl phenyl sulfide) fail to couple . This regioselectivity arises because the methylthio group in the para position activates the aromatic system for nucleophilic substitution .

- In contrast, 4-(Ethoxycarbonyl)phenylzinc bromide is less reactive in such couplings due to its electron-withdrawing group, which diminishes the zinc reagent’s nucleophilicity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(methylthio)phenylzinc bromide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves transmetallation of Grignard reagents (e.g., 4-(methylthio)phenylmagnesium bromide) with ZnBr₂ in anhydrous THF under inert conditions. Critical parameters include temperature control (0–25°C), stoichiometric ratios (1:1 ZnBr₂ to Grignard reagent), and exclusion of moisture to prevent hydrolysis. Evidence from analogous arylzinc bromide syntheses highlights the importance of slow reagent addition to minimize side reactions .

- Key Data :

- Reaction yield drops significantly if THF contains residual water (>50 ppm) .

- Alternative routes using direct zinc insertion into 4-(methylthio)benzyl bromide show lower efficiency (≤40% yield) due to steric hindrance from the methylthio group .

Q. What spectroscopic and crystallographic techniques are used to characterize 4-(methylthio)phenylzinc bromide?

- Methodological Answer :

- ¹H/¹³C NMR : The methylthio group (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~7.1–7.3 ppm) confirm structural integrity. Coordination shifts in ¹³C NMR (e.g., C-Zn coupling) validate organozinc formation .

- X-ray crystallography : Resolves Zn-C bond lengths (~2.02 Å) and tetrahedral geometry around zinc. Example: Triphenylphosphonium salt analogs show ion-pair distances of ~4.38 Å between P⁺ and Br⁻ .

Q. What safety protocols are critical when handling 4-(methylthio)phenylzinc bromide?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) in flame-resistant containers, away from oxidizers and moisture .

- Emergency measures : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. Why do nucleophilic alkylation reactions with 4-(methylthio)phenylzinc bromide yield lower products compared to unsubstituted analogs?

- Methodological Answer : The methylthio group’s electron-donating nature reduces electrophilicity at the benzyl carbon, slowing SN2 pathways. For example, dibenzylation of ethyl nitroacetate with 4-(methylthio)benzyl bromide yields ≤29% vs. 63% for benzyl bromide .

- Contradiction Analysis : Despite literature claims that electron-donating groups accelerate SN2 reactions, steric hindrance from the methylthio substituent likely dominates, as shown by failed reactions with 4-methoxybenzyl bromide .

Q. How do ligands and activators affect cross-coupling efficiency of 4-(methylthio)phenylzinc bromide?

- Methodological Answer :

- Pd Catalysis : Bis(tri-tert-butylphosphine)palladium enhances coupling with aryl halides (e.g., 86% yield in 2,1-borazaronaphthalene synthesis) .

- Activators : Methanesulfonyl chloride (MsCl) activates imines for phenylzinc bromide coupling but fails for 4-(methylthio) analogs, suggesting ligand-specific electronic tuning is required .

Q. Why does 4-(methylthio)phenylzinc bromide fail in fluorination reactions with Pd(IV)–F complexes?

- Methodological Answer : Pd(IV)–F intermediates require highly nucleophilic organometallics. The methylthio group’s electron donation reduces the zinc reagent’s nucleophilicity, preventing fluoride transfer. This contrasts with activated alkenes (e.g., enamines), which fluorinate efficiently (85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.